![molecular formula C11H14O2S B3050824 Ethyl 2-(Benzylsulfanyl)acetate CAS No. 2899-67-4](/img/structure/B3050824.png)
Ethyl 2-(Benzylsulfanyl)acetate
Overview
Description
Ethyl 2-(Benzylsulfanyl)acetate is an organic compound with the chemical formula C₁₁H₁₄O₂S . It belongs to the class of esters and contains a benzylsulfanyl group attached to an acetate moiety. The compound is characterized by its pleasant fruity odor and is used in various applications, including as a flavorant and fragrance component .
Synthesis Analysis
The synthesis of Ethyl 2-(Benzylsulfanyl)acetate involves a three-component condensation reaction. Ethyl acetoacetate reacts with formaldehyde and an alkanethiol (such as butyl p-toluenesulfonate) in the presence of sodium hydroxide. This process leads to the formation of the desired compound. The reaction proceeds through the formation of an enolate intermediate, followed by alkylation and subsequent decarboxylation .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(Benzylsulfanyl)acetate is C₁₁H₁₄O₂S . It consists of an ethyl group attached to the sulfur atom of a benzyl group, which is further connected to an acetate functional group. The molecular weight of the compound is approximately 210.29 g/mol .
Chemical Reactions Analysis
- Enolate Alkylation : The compound can undergo SN2 reactions due to the presence of the leaving group (tosylate). It can act as a nucleophile on alkyl halides, acyl chlorides, and other electrophiles. The alkylation of the enolate intermediate leads to the formation of the desired product .
- Decarboxylation : After alkylation, the ester can be decarboxylated under appropriate conditions (heat and aqueous acid), resulting in the removal of the acetate group and yielding the final product .
properties
IUPAC Name |
ethyl 2-benzylsulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)9-14-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUYTQCKCHPMJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391650 | |
Record name | (Benzylsulfanyl)acetic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2899-67-4 | |
Record name | (Benzylsulfanyl)acetic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.